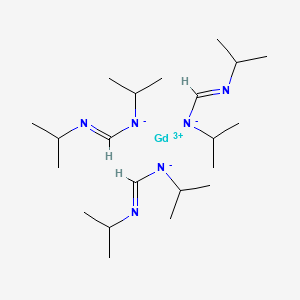![molecular formula C57H66O12 B6288717 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene CAS No. 2622208-85-7](/img/structure/B6288717.png)
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6. Calixarenes are cyclic oligomers obtained through the condensation of phenols and formaldehyde, and they are known for their ability to form host-guest complexes with a variety of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene typically involves the condensation of 1,3,5-trihydroxybenzene with 2,4,6-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated or halogenated calixarenes.
Aplicaciones Científicas De Investigación
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate bioactive molecules.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and separation processes due to its selective binding properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene involves its ability to form host-guest complexes with various molecules. The hydroxyl and methoxy groups on the aromatic rings provide multiple binding sites, allowing the compound to interact with a wide range of molecular targets. These interactions can influence molecular pathways and processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trihydroxybenzene: A precursor in the synthesis of calixarenes.
2,4,6-Trimethoxybenzyl chloride: Used in the synthesis of calixarenes.
1,3,5-Trihydroxy-2,4,6-trinitrobenzene: Known for its use in energetic materials.
Uniqueness
1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix6arene stands out due to its unique combination of hydroxyl and methoxy groups, which provide enhanced binding capabilities and versatility in forming host-guest complexes. This makes it particularly valuable in applications requiring selective molecular recognition and binding.
Propiedades
IUPAC Name |
5,11,17,23,29,35-hexaethoxy-38,40,42-trimethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,39,41-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H66O12/c1-10-64-46-22-34-16-40-28-49(67-13-4)30-42(55(40)61-7)18-36-24-47(65-11-2)26-38(53(36)59)20-44-32-51(69-15-6)33-45(57(44)63-9)21-39-27-48(66-12-3)25-37(54(39)60)19-43-31-50(68-14-5)29-41(56(43)62-8)17-35(23-46)52(34)58/h22-33,58-60H,10-21H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAMSQPIJKQLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5OC)CC6=C(C(=CC(=C6)OCC)CC7=C(C(=CC(=C7)OCC)C2)OC)O)OCC)OCC)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H66O12 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6288651.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
